
2,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide, commonly known as DMXAA, is a small molecule drug that has been extensively studied for its potential as an anticancer agent. DMXAA was first developed in the 1990s by a team of researchers at Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous studies investigating its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.
Mecanismo De Acción
DMXAA's mechanism of action involves the activation of the stimulator of interferon genes (STING) pathway. STING is a cytosolic DNA sensor that plays a crucial role in the immune response to viral and bacterial infections. DMXAA activates the STING pathway by inducing the production of cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), which in turn activates the downstream signaling pathway. This leads to the production of TNF-α and other cytokines, which induce tumor regression.
Biochemical and Physiological Effects
DMXAA has been shown to have several biochemical and physiological effects. In preclinical models, DMXAA has been shown to selectively target and kill cancer cells by inducing TNF-α production in tumor-associated macrophages. DMXAA has also been shown to induce the production of other cytokines, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), which play a crucial role in the immune response to cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXAA has several advantages for lab experiments. It has been extensively studied in preclinical models and has been shown to have promising anticancer activity. DMXAA is also relatively easy to synthesize and has a low molecular weight, which makes it easy to administer in vitro and in vivo. However, DMXAA has several limitations for lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer in some experimental settings. DMXAA has also been shown to have low bioavailability, which can limit its effectiveness in some experimental models.
Direcciones Futuras
Several future directions for DMXAA research have been proposed. One potential direction is to investigate the use of DMXAA in combination with other anticancer agents. Several studies have shown that DMXAA can enhance the activity of other anticancer agents, such as cisplatin and doxorubicin. Another potential direction is to investigate the use of DMXAA in combination with immune checkpoint inhibitors. Immune checkpoint inhibitors have shown promising results in the treatment of several types of cancer, and combining them with DMXAA could enhance their activity. Finally, future research could investigate the use of DMXAA in other disease settings, such as viral and bacterial infections. DMXAA's ability to activate the STING pathway could make it a promising candidate for the treatment of these diseases.
Métodos De Síntesis
DMXAA can be synthesized through several methods, including the reaction of 2,3-dimethylbenzoic acid with 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, followed by the addition of thionyl chloride and dimethylformamide. Another method involves the reaction of 2,3-dimethylbenzoic acid with 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, followed by the addition of phosphorus oxychloride, dimethylformamide, and triethylamine.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its potential as an anticancer agent. Several studies have demonstrated that DMXAA can selectively target and kill cancer cells by inducing tumor necrosis factor-alpha (TNF-α) production in tumor-associated macrophages. TNF-α is a cytokine that plays a crucial role in the immune response to cancer, and its production has been shown to induce tumor regression in preclinical models.
Propiedades
IUPAC Name |
2,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-5-4-6-13(11(10)2)15(19)16-12-7-8-14(18)17(3)9-12/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWUHWMXTXJNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CN(C(=O)C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(2-tert-butyl-1,3-thiazol-5-yl)methanone](/img/structure/B7527957.png)
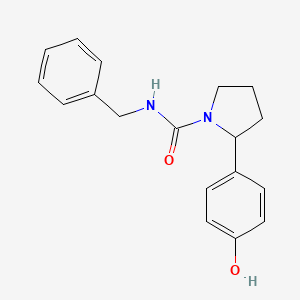
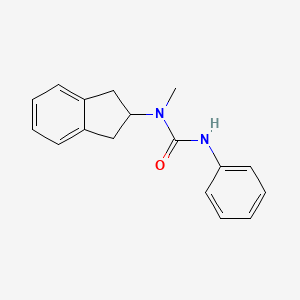

![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7527987.png)

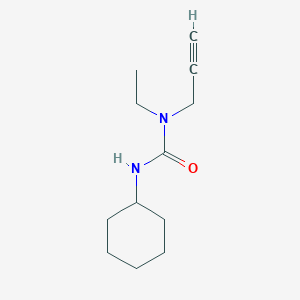
![1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-2-naphthalen-2-ylethanone](/img/structure/B7528004.png)
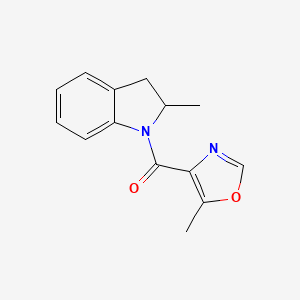
![(E)-1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B7528020.png)
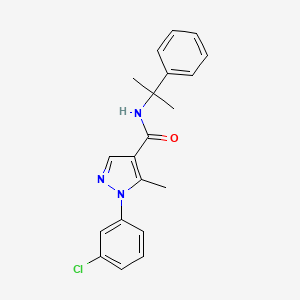
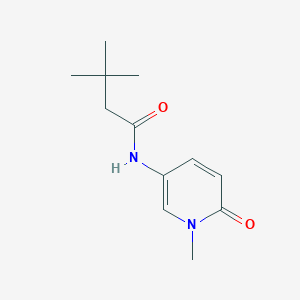
![4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide](/img/structure/B7528037.png)
![[4-(2-Methylpropyl)piperazin-1-yl]-(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B7528053.png)